4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-diethoxyphenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-18-11-7-6-10(8-12(11)19-5-2)13-9(3)16-17-14(13)15/h6-8H,4-5H2,1-3H3,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTZDBGTOFBBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(NN=C2N)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate methylating agent, such as methyl iodide, under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of pharmacological activities that make it a valuable candidate for drug development:
- Anticancer Activity : Pyrazole derivatives have shown promise as anticancer agents. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Properties : Studies have demonstrated that pyrazole derivatives can act as inhibitors of cyclooxygenase enzymes, which are involved in inflammatory processes .
- Antioxidant Effects : The antioxidant activity of pyrazole compounds has been documented, suggesting potential applications in combating oxidative stress-related diseases .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the effects of various pyrazole derivatives on cancer cell lines, revealing that certain modifications on the pyrazole ring enhance cytotoxicity against specific cancers . The results indicated that 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine could be developed into a lead compound for further investigation.
- Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. For instance, docking with human prostaglandin reductase revealed potential inhibitory actions that could translate into therapeutic effects against inflammation-related diseases .
- Synthesis Optimization : Research focused on optimizing synthesis conditions for maximum yield and purity has shown that varying solvents and temperatures can significantly affect the outcome. For example, using ethanol as a solvent under reflux conditions improved yields to over 80% in some cases .
Potential Applications
Given its pharmacological profile, this compound has potential applications in:
- Drug Development : As a scaffold for designing novel anticancer or anti-inflammatory drugs.
- Biochemical Research : As a tool in proteomics and enzyme inhibition studies due to its ability to interact with specific biological targets .
- Agricultural Chemistry : Exploring its efficacy as a pesticide or herbicide based on its biological activity against specific pests or plant pathogens.
Mechanism of Action
The mechanism of action of 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations on the Phenyl Ring
4-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine
- Molecular Formula : C₁₀H₁₀FN₃
- Key Differences :
- The 4-fluorophenyl group replaces the 3,4-diethoxyphenyl moiety.
- Fluorine’s electronegativity enhances metabolic stability but reduces electron-donating effects compared to ethoxy groups.
- Biological Relevance : Fluorinated analogs are common in drug design for improved bioavailability and target affinity .
4-(3,4-Dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Molecular Formula : C₁₈H₁₆F₃N₃O₂
- Key Differences: Methoxy groups (vs. ethoxy) at positions 3 and 4 of the phenyl ring reduce steric bulk.
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
Variations in the Pyrazole Core
3-Methyl-1-phenyl-1H-pyrazol-5-amine
- Molecular Formula : C₁₀H₁₁N₃
- Key Differences :
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine
Functional Group Additions
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
- Molecular Formula : C₂₀H₁₂Cl₃FN₄
- Key Differences: A pyridinyl group at position 3 and a trichlorophenyl group at position 1 introduce multiple halogenated and heteroaromatic motifs.
Electronic Effects
Solubility and Lipophilicity
- Diethoxy Substitution : Increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.8), favoring blood-brain barrier penetration but complicating aqueous solubility .
- Trifluoromethyl Group : Elevates logP further (~4.0), enhancing membrane permeability but risking off-target toxicity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP (Estimated) |
|---|---|---|---|---|
| 4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine | C₁₄H₁₉N₃O₂ | 261.32 | 3,4-Diethoxy, 3-methyl | 3.5 |
| 4-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₀H₁₀FN₃ | 191.21 | 4-Fluoro, 3-methyl | 2.2 |
| 4-(3,4-Dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | C₁₈H₁₆F₃N₃O₂ | 363.33 | 3,4-Dimethoxy, CF₃, 1-phenyl | 4.0 |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | C₁₀H₁₁N₃ | 173.08 | 3-methyl, 1-phenyl | 1.8 |
Biological Activity
4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole class, which has gained attention for its potential biological activities. This compound's structure, featuring a pyrazole ring substituted with a diethoxyphenyl group and a methyl group, suggests diverse interactions with biological targets, making it a candidate for pharmacological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC values in the micromolar range against MCF7 (breast cancer), A549 (lung cancer), and other cell lines, suggesting their efficacy in inhibiting tumor growth .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| 1-benzyl-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine | A549 | 26 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 0.95 |
The mechanism of action for pyrazole derivatives often involves the inhibition of key enzymes and pathways associated with cancer progression. For example, these compounds may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, they may modulate signaling pathways such as NF-kB and PI3K/Akt, which are crucial in tumorigenesis.
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory activities. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses. This dual action makes them potential candidates for treating both cancer and inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of similar pyrazole compounds:
- Study on MCF7 Cells : A derivative showed an IC value of 3.79 µM against MCF7 cells, indicating strong cytotoxic effects .
- Aurora-A Kinase Inhibition : Another study reported significant inhibition of Aurora-A kinase by related compounds with IC values as low as 0.067 µM .
- VEGF Proliferation Inhibition : Compounds demonstrated the ability to inhibit VEGF-induced proliferation in human umbilical vein endothelial cells with IC values around 0.30 nM .
Q & A
Q. What are the common synthetic routes for 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of thiourea analogues or through Vilsmeier–Haack formylation. Key steps include:
- Cyclocondensation : Reacting substituted thioureas with halogenated precursors under acidic conditions to form pyrazole cores .
- Vilsmeier–Haack Reaction : Introducing formyl groups to pyrazolone intermediates using POCl₃ and DMF, followed by oxidation to carbaldehydes .
Intermediates are characterized using 1H/13C NMR for functional group verification and X-ray crystallography to confirm regioselectivity and stereochemistry .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., ethoxy groups at δ 1.2–1.4 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 316) and fragmentation pathways .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using programs like SHELXL for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Temperature Control : Maintain 80–100°C during cyclocondensation to avoid side reactions .
- Catalyst Selection : Use triethylamine as a base to enhance nucleophilic substitution efficiency in aryl halide coupling steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Purity Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate products using column chromatography .
Q. How can contradictions in reported biological activity data (e.g., antitubercular vs. anticancer) be resolved?
Methodological Answer:
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using molecular docking .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm involvement of putative targets (e.g., mycobacterial enzymes or human kinases) .
Q. What computational and experimental strategies are used to analyze hydrogen-bonding interactions in crystal structures?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O/N motifs) using Etter’s notation to identify supramolecular synthons .
- SHELX Refinement : Optimize H-atom positions via SHELXL with anisotropic displacement parameters for non-H atoms .
- DFT Calculations : Model intermolecular interactions (e.g., π-π stacking of diethoxyphenyl groups) using Gaussian09 at the B3LYP/6-31G* level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
